molecular formula C24H28O11 B1198344 Myrciacitrin II CAS No. 203734-34-3

Myrciacitrin II

Cat. No.: B1198344
CAS No.: 203734-34-3
M. Wt: 492.5 g/mol
InChI Key: NKSFQBQBCJYBBO-WUQIJIJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myrciacitrin II is a flavanone glycoside that is (2S)-flavanone substituted by methyl groups at positions 6 and 8, hydroxy groups at positions 5 and 2', a methoxy group at position 5' and a beta-D-glucopyranosyloxy residue at position 7. Isolated from the leaves of Myrcia multiflora, it exhibits inhibitory activity against alpha-glucosidase and aldose reductase. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor, an EC 1.1.1.21 (aldehyde reductase) inhibitor and a plant metabolite. It is a beta-D-glucoside, a dihydroxyflavanone, a monomethoxyflavanone, a flavanone glycoside and a monosaccharide derivative.

Scientific Research Applications

Aldose Reductase Inhibitory Activity

Myrciacitrin II, along with other flavanone glucosides like myrciacitrins III, IV, and V, isolated from the leaves of Brazilian Myrcia multiflora, has been found to exhibit potent inhibitory activity on aldose reductase, an enzyme implicated in diabetic complications (Matsuda, Nishida, & Yoshikawa, 2002).

Antioxidant and Antidiabetic Effects

Studies have shown that myricitrin, a related compound, demonstrates significant antioxidant and antidiabetic effects. For instance, solid lipid nanoparticles containing myricitrin have shown potential in ameliorating diabetes-induced complications in mouse models (Ahangarpour, Oroojan, Khorsandi, Kouchak, & Badavi, 2018).

Anti-Inflammatory Activity

Quercitrin, a bioflavonoid similar to myricitrin, has demonstrated significant anti-inflammatory activity in experimental colitis models. This effect is linked to its influence on proinflammatory mediators, including nitric oxide (Camuesco, Comalada, Rodríguez-Cabezas, Nieto, Lorente, Concha, Zarzuelo, & Gálvez, 2004).

Antithrombotic Activity

Myricitrin isolated from Cercis chinensis leaves has been evaluated for its antithrombotic activity. The findings suggested significant antithrombotic effects, with an influence on various blood parameters and markers (He, Wang, Niu, Chen, Li, & Kang, 2019).

Diabetic Nephropathy Treatment

Myricitrin has been evaluated for its therapeutic potential against diabetic nephropathy, showcasing a hypoglycemic effect and improvement in glucose uptake, along with attenuation of oxidative stress and inflammation (Dua, Joardar, Chakraborty, Bhowmick, Saha, De Feo, & Dewanjee, 2021).

Reproductive System Disorders Treatment

In a study focused on male diabetic mice, myricitrin and solid lipid nanoparticles containing myricitrin were evaluated for their effects on diabetes-induced reproductive system disorders. The findings showed improvement in various reproductive parameters (Oroojan, Ahangarpour, Paknejad, Zareian, Hami, & Abtahi, 2019).

Anticancer Activity

Myricitrin has been studied for its inhibitory effect on the proliferation and transformation of carcinogenic cells, particularly in the context of prostate cancer. The compound demonstrated effective induction of apoptosis in cancer cell lines (Xu, Zhang, Ye, Xue, Shi, Pan, & Chen, 2013).

Properties

CAS No.

203734-34-3

Molecular Formula

C24H28O11

Molecular Weight

492.5 g/mol

IUPAC Name

(2S)-5-hydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,8-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C24H28O11/c1-9-18(28)17-14(27)7-15(12-6-11(32-3)4-5-13(12)26)33-23(17)10(2)22(9)35-24-21(31)20(30)19(29)16(8-25)34-24/h4-6,15-16,19-21,24-26,28-31H,7-8H2,1-3H3/t15-,16+,19+,20-,21+,24-/m0/s1

InChI Key

NKSFQBQBCJYBBO-WUQIJIJDSA-N

Isomeric SMILES

CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O[C@@H](CC2=O)C4=C(C=CC(=C4)OC)O)O

SMILES

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=C(C=CC(=C4)OC)O)O

Canonical SMILES

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=C(C=CC(=C4)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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